9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a chloro group at the 9th position and a propyl group at the 6th position of the indoloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. Microwave irradiation can be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of microwave irradiation and catalysts can be scaled up for industrial applications to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cycloaddition Reactions: The indoloquinoxaline core can participate in cycloaddition reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription. Additionally, the compound can inhibit DNA topoisomerase II, an enzyme crucial for DNA unwinding and replication .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its antitumor properties.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A derivative with a fluoro group instead of a chloro group, exhibiting similar biological activities.
6H-indolo[2,3-b]quinoxaline: The parent compound without the chloro and propyl groups, used as a scaffold for various derivatives.
Uniqueness
9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both chloro and propyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C17H14ClN3 |
---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
9-chloro-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H14ClN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3 |
InChI Key |
JLEULSBSALPCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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